![molecular formula C15H15ClN2 B8070152 (e)-2-(2-Chlorostyryl)-3,5,6-trimethylpyrazine](/img/structure/B8070152.png)
(e)-2-(2-Chlorostyryl)-3,5,6-trimethylpyrazine
Overview
Description
(e)-2-(2-Chlorostyryl)-3,5,6-trimethylpyrazine is a useful research compound. Its molecular formula is C15H15ClN2 and its molecular weight is 258.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cytoprotective Effects Against Oxidative Stress in Human Endothelial Cells :
- CSTMP has been shown to have protective effects on vascular endothelial cells under oxidative stress.
- It exhibits anti-oxidation and anti-apoptosis effects through the MAPK and caspase-3 pathways, suggesting its potential for preventing cell injury induced by oxidative stress (Zhai, Zhang, Sun, Liu, Liu, & Guo, 2011).
Anti-Inflammatory Effects on LPS-Induced Human Renal Proximal Tubular Epithelial Cells :
- CSTMP has demonstrated anti-inflammatory effects in lupus nephritis (LN).
- It significantly attenuates cytotoxicity and suppresses the release of proinflammatory mediators in lipopolysaccharide (LPS)-induced human renal proximal tubular epithelial cells.
- CSTMP inhibits the TLR4/MyD88/TAK1/TRAF6/IRAK1 complex and NF-κB pathways, providing insights for treating inflammatory diseases (Ding, Liao, He, Xiang, & Lu, 2016).
Synthesis and Characterization of CSTMP Derivatives :
- Research has been conducted on the synthesis and characterization of CSTMP derivatives, such as polyethylene glycol grafted 2-hydroxymethyl-3,5,6-trimethylpyrazine.
- These studies contribute to the understanding of the chemical properties and potential applications of CSTMP and its derivatives (Song, 2004).
Study of Structural Properties :
- Investigations have been made into the crystal and molecular structures of CSTMP-related compounds.
- These studies explore the interactions and properties at a molecular level, aiding in the understanding of the chemical behavior of CSTMP and related compounds (Rok et al., 2018).
properties
IUPAC Name |
2-[(E)-2-(2-chlorophenyl)ethenyl]-3,5,6-trimethylpyrazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2/c1-10-11(2)18-15(12(3)17-10)9-8-13-6-4-5-7-14(13)16/h4-9H,1-3H3/b9-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDPYTYLNQFVAT-CMDGGOBGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)C=CC2=CC=CC=C2Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(C(=N1)C)/C=C/C2=CC=CC=C2Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.